molecular formula C25H31N3O5S B2714020 N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide CAS No. 1043008-85-0

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide

Cat. No. B2714020
CAS RN: 1043008-85-0
M. Wt: 485.6
InChI Key: JHKDEEIZDUJNIR-UHFFFAOYSA-N
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Description

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide, also known as BAY 41-2272, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BAY 41-2272 is a selective activator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of various physiological processes.

Scientific Research Applications

Synthesis and Binding Profile

N-[4-(4-Arylpiperazin-1-yl)butyl]-3-methoxybenzamides, including structures analogous to N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide, have been synthesized and evaluated for their binding affinity towards dopamine D3 receptors. These compounds, developed to improve D3-receptor affinity and selectivity, highlight the significance of the piperazine moiety and its substitutions for enhancing receptor interactions. The synthesis process emphasizes a strategic modification of the linker and aromatic units to achieve desired biological activities (Leopoldo et al., 2006).

Anticonvulsant Activities

Research on 4-aminobenzamides, which share functional group similarities with this compound, has demonstrated notable anticonvulsant effects. These studies, focusing on the modifications of the benzamide moiety and its implications for anticonvulsant efficacy, provide insights into the potential therapeutic applications of such compounds in epilepsy and related disorders (Clark et al., 1984).

Neurochemical Studies

Compounds structurally related to this compound have been investigated for their potential as central nervous system agents. Studies on N-methylpiperazinopyrido[1,4]- and -[1,5]- benzoxa- and benzothiazepine derivatives, for instance, reveal the complexities of achieving specific neurochemical profiles, including receptor affinity and selectivity, essential for the development of antipsychotic drugs (Liégeois et al., 1994).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of benzamide derivatives, including those with structural features resembling this compound, have shown promising antibacterial and antifungal activities. Such studies underline the potential of these compounds in addressing microbial diseases, thereby contributing to the field of medicinal chemistry with new therapeutic agents (Desai et al., 2013).

properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S/c1-4-6-22(29)27-13-15-28(16-14-27)25(31)24(26-23(30)20-8-5-7-19(3)17-20)34(32,33)21-11-9-18(2)10-12-21/h5,7-12,17,24H,4,6,13-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKDEEIZDUJNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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